
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine is an organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a benzyloxy group at the 2-position, a chlorine atom at the 8-position, and a methyl group at the 3-position of the 1,7-naphthyridine core. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted naphthyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can produce various substituted naphthyridines.
科学研究应用
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent for multidentate chelating ligands.
Uniqueness
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and biological properties
属性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
8-chloro-3-methyl-2-phenylmethoxy-1,7-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-18-15(17)14(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI 键 |
ULHHZCCNPCHHDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=NC=C2)Cl)N=C1OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




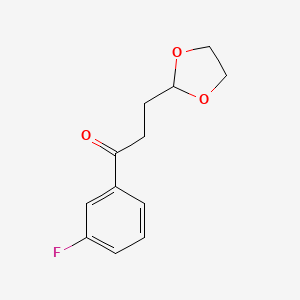
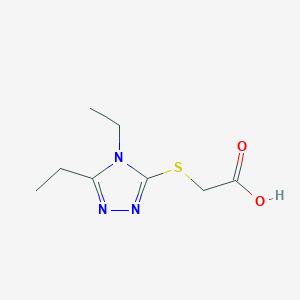
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
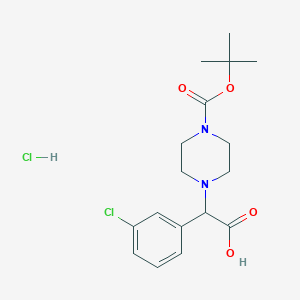
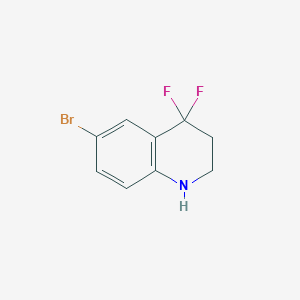
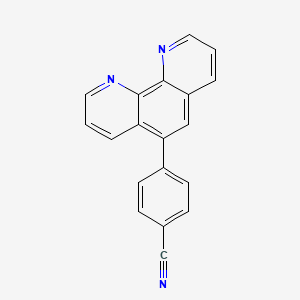

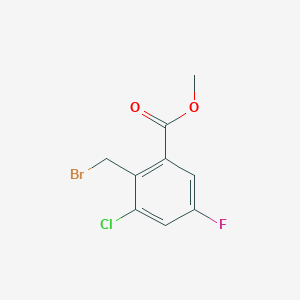

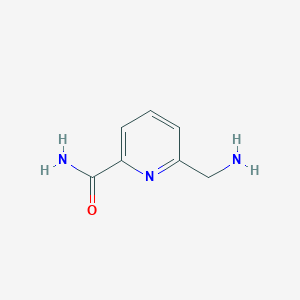
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
